molecular formula C11H12N6O B2878674 N-(1-cyano-1-cyclopropylethyl)-2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide CAS No. 1240951-44-3

N-(1-cyano-1-cyclopropylethyl)-2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide

カタログ番号 B2878674
CAS番号: 1240951-44-3
分子量: 244.258
InChIキー: KHEKENQYTOKITF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-cyano-1-cyclopropylethyl)-2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide, also known as CCT137690, is a small molecule inhibitor that has shown promising results in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied in detail.

作用機序

N-(1-cyano-1-cyclopropylethyl)-2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide binds to the ATP-binding site of CDC7, preventing its activity and disrupting DNA replication. The inhibition of CDC7 leads to the activation of the DNA damage response pathway, resulting in cell cycle arrest and apoptosis. The compound has shown selectivity towards CDC7, with minimal effects on other kinases.
Biochemical and Physiological Effects
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, with minimal effects on normal cells. The compound has also been shown to sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy. In animal studies, this compound has demonstrated antitumor activity and improved survival rates in various cancer models.

実験室実験の利点と制限

N-(1-cyano-1-cyclopropylethyl)-2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide has several advantages over other CDC7 inhibitors, including its selectivity towards CDC7 and its ability to sensitize cancer cells to DNA-damaging agents. However, the compound has some limitations, including its low solubility and poor pharmacokinetic properties. These limitations make it challenging to use this compound in vivo and require further optimization of the compound.

将来の方向性

For N-(1-cyano-1-cyclopropylethyl)-2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide include the optimization of its pharmacokinetic properties to improve its efficacy in vivo. The compound can also be used in combination with other anticancer agents to enhance its therapeutic effects. Additionally, the potential of this compound in other diseases, such as viral infections and neurological disorders, can be explored.
Conclusion
This compound is a promising small molecule inhibitor that selectively targets CDC7 and has shown potential in cancer treatment. Its mechanism of action, biochemical and physiological effects, advantages, and limitations have been extensively studied. Further optimization and exploration of the compound's potential in other diseases can lead to the development of effective therapies.

合成法

N-(1-cyano-1-cyclopropylethyl)-2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide has been synthesized using different methods, including the reaction of 1-cyano-1-cyclopropylacetylene with 3-cyano-1H-1,2,4-triazole in the presence of a palladium catalyst, and the reaction of 1-cyano-1-cyclopropylpropane with 3-cyano-1H-1,2,4-triazole in the presence of a base. The yield of the synthesis method is around 50-60%, and the purity of the compound is confirmed using various analytical techniques such as HPLC, NMR, and mass spectrometry.

科学的研究の応用

N-(1-cyano-1-cyclopropylethyl)-2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. The compound selectively targets the cell division cycle 7-related protein kinase (CDC7), which is essential for DNA replication and cell division. Inhibition of CDC7 leads to cell cycle arrest and apoptosis in cancer cells, making this compound a promising candidate for cancer therapy.

特性

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-(3-cyano-1,2,4-triazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N6O/c1-11(6-13,8-2-3-8)15-10(18)5-17-7-14-9(4-12)16-17/h7-8H,2-3,5H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHEKENQYTOKITF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)NC(=O)CN2C=NC(=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。